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Compound of Interest

Compound Name: 6-Amino-1,3-dipropyluracil

Cat. No.: B015783 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and

experimental protocols for the characterization of 6-Amino-1,3-dipropyluracil, a key

intermediate in the synthesis of various heterocyclic compounds with potential applications in

drug development. This document is intended for researchers, scientists, and professionals in

the field of medicinal chemistry and drug discovery, offering a detailed look at the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the

methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 6-Amino-1,3-
dipropyluracil, providing a clear and concise reference for its structural identification and

characterization.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.88 s 1H C₅-H

4.60 br s 2H -NH₂

3.80 t, J = 7.6 Hz 2H N₃-CH₂-

3.70 t, J = 7.6 Hz 2H N₁-CH₂-

1.69 - 1.57 m 4H -CH₂-CH₃

0.94 - 0.88 m 6H -CH₃

Note: J = coupling constant in Hertz, s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppm Assignment

162.7 C₄

155.0 C₆

152.0 C₂

75.8 C₅

47.1 N₁-CH₂

45.3 N₃-CH₂

21.6 N₁-CH₂-CH₂

20.8 N₃-CH₂-CH₂

11.3 N₁-CH₂-CH₂-CH₃

11.2 N₃-CH₂-CH₂-CH₃

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3395 Strong N-H stretch

3206 Strong N-H stretch

2962 Medium C-H stretch (aliphatic)

1693 Strong C=O stretch

1620 Strong C=O stretch

1572 Strong N-H bend

Table 4: Mass Spectrometry Data (ESI-MS)
m/z Assignment

212.1 [M+H]⁺

Experimental Protocols
The following sections detail the general methodologies employed for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400

MHz for proton and 100 MHz for carbon-13, respectively. The sample was dissolved in

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS. Data

processing involved Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy
Infrared spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The

solid sample was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum

was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectra were acquired using an electrospray ionization (ESI) mass spectrometer. The

sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced

into the ion source. The data was collected in positive ion mode, and the mass-to-charge ratio

(m/z) of the protonated molecular ion [M+H]⁺ was determined.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 6-Amino-1,3-dipropyluracil.
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Caption: General workflow for spectroscopic analysis.
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This guide provides foundational data and methodologies to support further research and

development involving 6-Amino-1,3-dipropyluracil. The presented information is crucial for

the unambiguous identification and quality control of this compound in synthetic and medicinal

chemistry applications.

To cite this document: BenchChem. [Spectroscopic and Experimental Profile of 6-Amino-1,3-
dipropyluracil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015783#spectroscopic-data-nmr-ir-ms-for-6-amino-1-
3-dipropyluracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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